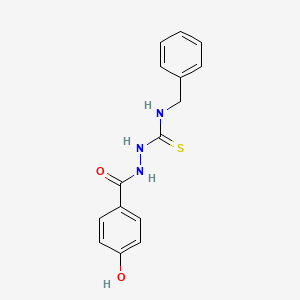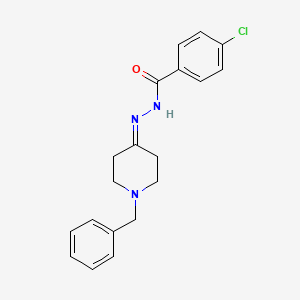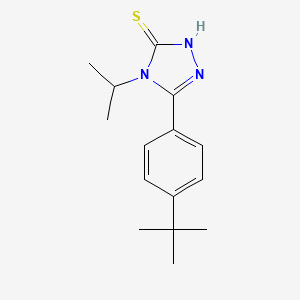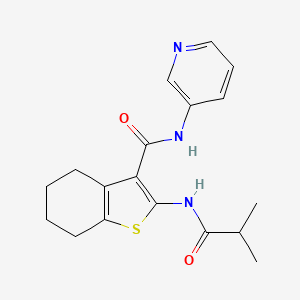
N-benzyl-2-(4-hydroxybenzoyl)hydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-2-(4-hydroxybenzoyl)hydrazinecarbothioamide, also known as BHHC, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. BHHC is a hydrazine derivative that has been synthesized and studied for its biochemical and physiological effects, as well as its mechanism of action.
作用機序
The mechanism of action of N-benzyl-2-(4-hydroxybenzoyl)hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cancer cell growth and proliferation. N-benzyl-2-(4-hydroxybenzoyl)hydrazinecarbothioamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. It has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-benzyl-2-(4-hydroxybenzoyl)hydrazinecarbothioamide has been shown to have several biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell death. It has also been shown to modulate the expression of various genes involved in cancer cell growth and proliferation. Additionally, N-benzyl-2-(4-hydroxybenzoyl)hydrazinecarbothioamide has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its anti-cancer activity.
実験室実験の利点と制限
One of the main advantages of using N-benzyl-2-(4-hydroxybenzoyl)hydrazinecarbothioamide in lab experiments is its relatively simple synthesis method. N-benzyl-2-(4-hydroxybenzoyl)hydrazinecarbothioamide can be synthesized using readily available starting materials and simple reaction conditions. Additionally, N-benzyl-2-(4-hydroxybenzoyl)hydrazinecarbothioamide has been shown to exhibit potent anti-cancer activity against several types of cancer cells, making it a promising candidate for further research. However, one of the main limitations of using N-benzyl-2-(4-hydroxybenzoyl)hydrazinecarbothioamide in lab experiments is its potential toxicity. N-benzyl-2-(4-hydroxybenzoyl)hydrazinecarbothioamide has been shown to exhibit cytotoxic effects on both cancer cells and normal cells, which may limit its potential clinical applications.
将来の方向性
There are several future directions for research on N-benzyl-2-(4-hydroxybenzoyl)hydrazinecarbothioamide. One area of research is to further elucidate the mechanism of action of N-benzyl-2-(4-hydroxybenzoyl)hydrazinecarbothioamide. This may involve identifying the specific enzymes and signaling pathways that are targeted by N-benzyl-2-(4-hydroxybenzoyl)hydrazinecarbothioamide, as well as investigating the role of oxidative stress and DNA damage in its anti-cancer activity. Another area of research is to investigate the potential clinical applications of N-benzyl-2-(4-hydroxybenzoyl)hydrazinecarbothioamide. This may involve testing its efficacy and safety in animal models, as well as conducting clinical trials in humans. Additionally, further research may be needed to optimize the synthesis method of N-benzyl-2-(4-hydroxybenzoyl)hydrazinecarbothioamide and to develop more efficient and scalable production methods.
合成法
N-benzyl-2-(4-hydroxybenzoyl)hydrazinecarbothioamide can be synthesized using a simple two-step procedure. The first step involves the reaction of benzylhydrazine with 4-hydroxybenzoyl chloride in the presence of a base, such as triethylamine, to yield N-benzyl-2-(4-hydroxybenzoyl)hydrazine. The second step involves the reaction of the resulting hydrazine with carbon disulfide in the presence of a base, such as potassium hydroxide, to yield N-benzyl-2-(4-hydroxybenzoyl)hydrazinecarbothioamide.
科学的研究の応用
N-benzyl-2-(4-hydroxybenzoyl)hydrazinecarbothioamide has been the subject of numerous scientific studies due to its potential applications in various fields. One of the main areas of research has been in the field of cancer treatment. N-benzyl-2-(4-hydroxybenzoyl)hydrazinecarbothioamide has been shown to exhibit anti-cancer activity against several types of cancer cells, including breast cancer, lung cancer, and liver cancer. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
特性
IUPAC Name |
1-benzyl-3-[(4-hydroxybenzoyl)amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c19-13-8-6-12(7-9-13)14(20)17-18-15(21)16-10-11-4-2-1-3-5-11/h1-9,19H,10H2,(H,17,20)(H2,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWFBJNEFHEUKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NNC(=O)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-[(4-hydroxybenzoyl)amino]thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-({[(2-chlorobenzyl)thio]acetyl}amino)benzamide](/img/structure/B5779438.png)
![1-(2-chlorophenyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B5779446.png)



![3-[(4-bromophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5779458.png)

![3-amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5779484.png)

![1-[(2-chlorobenzyl)oxy]-2-ethoxy-4-(2-nitrovinyl)benzene](/img/structure/B5779496.png)